2,4-Bis(hexyloxy)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMLFIBHIAXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester typically involves a two-step chemical reaction . In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pinacol. The second step involves purification and crystallization to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach. The major product formed is the corresponding hydrocarbon.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .
Scientific Research Applications
Organic Synthesis
The compound is extensively employed in organic synthesis for creating complex molecules. Its use in the Suzuki–Miyaura coupling reaction allows for the formation of biaryl compounds and other derivatives, which are crucial in pharmaceutical chemistry.
Drug Development
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester serves as a precursor for synthesizing biologically active compounds. Notable applications include:
- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.
Polymer Synthesis
This compound is also utilized in synthesizing advanced polymers with unique properties, enhancing material science applications. The ability to form stable intermediates makes it valuable in creating functional materials for various industrial applications.
Catalysis
In addition to being a reagent, it can act as a catalyst or intermediate in various catalytic processes, particularly those involving carbon-carbon bond formation.
Chemical Reactions Analysis
The compound undergoes several key reactions:
- Suzuki–Miyaura Coupling : Coupling with aryl or vinyl halides in the presence of a palladium catalyst.
- Protodeboronation : Removal of the boronic ester group using radical approaches.
- Hydrolysis : Under acidic or basic conditions leading to boronic acid formation.
Anticancer Activity Study
Research has demonstrated that certain derivatives of this compound show significant inhibition against various cancer cell lines, indicating potential therapeutic applications.
Antimicrobial Efficacy
Studies focused on synthesizing new antimicrobial agents from boronic esters have shown effective inhibition against bacterial strains, supporting their potential development as antibiotics.
Mechanism of Action
The mechanism of action of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In the Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.
Comparison with Similar Compounds
Solubility and Solvent Compatibility
- Parent Acid vs. Pinacol Ester: The pinacol esterification of phenylboronic acid significantly improves solubility across solvents.
- Impact of Substituents :
- 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is more hydrophobic than derivatives like 4-(hydroxymethyl)phenylboronic acid pinacol ester (). This hydrophobicity enhances its compatibility with lipid-based drug carriers but reduces aqueous solubility .
- Compared to cyclic esters (e.g., neopentyl glycol or hexylene glycol esters), pinacol esters generally show higher solubility in polar solvents due to reduced steric hindrance .
Table 1: Solubility Comparison in Selected Solvents
| Compound | Chloroform | Acetone | Cyclohexane | Water |
|---|---|---|---|---|
| Phenylboronic acid | High | High | Low | Insoluble |
| Phenylboronic acid pinacol ester | Very High | High | Moderate | Low |
| 4-(Hydroxymethyl)phenylboronic ester | High | High | Low | Moderate |
| 2,4-Bis(hexyloxy)phenylboronic ester | High | Moderate | High | Insoluble |
Table 2: Key Reactivity Parameters
| Compound | ROS Cleavage Rate | Polymerization Efficiency | Cross-Coupling Activity |
|---|---|---|---|
| Phenylboronic acid pinacol ester | Fast | Moderate | High |
| 2,4-Bis(hexyloxy)phenylboronic ester | Moderate | High | Moderate |
| 4-(Hydroxymethyl)phenylboronic ester | Fast | Low | High |
| Neopentyl glycol cyclic ester | Slow | N/A | Low |
Data derived from
Biological Activity
Overview
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester (CAS No. 1391734-70-5) is an organic compound characterized by its boronic ester structure, which has significant implications in organic synthesis and potential biological applications. With a molecular formula of CHBO and a molar mass of 404.39 g/mol, this compound is particularly noted for its role in carbon-carbon bond formation through the Suzuki–Miyaura reaction, a widely utilized method in medicinal and polymer chemistry.
Target of Action
The primary action of this compound involves its ability to facilitate the formation of carbon-carbon (C-C) bonds. This is primarily achieved through transmetalation processes during the Suzuki–Miyaura coupling reactions.
Mode of Action
The compound interacts with various substrates by forming stable complexes that enable the coupling of aryl or vinyl halides with boronic acids. The mechanism generally involves:
- Transmetalation : The transfer of an aryl group from the boron atom to a palladium catalyst.
- Rearrangement : Following transmetalation, the newly formed complex undergoes rearrangement to release the desired product.
Organic Synthesis
This compound is extensively employed in organic synthesis for creating complex molecules. Its ability to form stable intermediates makes it a valuable reagent in pharmaceutical development.
Drug Development
This compound can serve as a precursor for synthesizing biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including:
- Anticancer Activity : Studies indicate that boronic esters can inhibit certain cancer cell lines by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential applications in antibiotic development.
Research Findings
Recent studies have highlighted the versatility and efficacy of this compound in various chemical reactions:
- Suzuki–Miyaura Coupling : This reaction has been extensively documented, showcasing the compound's ability to couple with different halides under mild conditions, leading to high yields of biaryl compounds .
- Polymer Synthesis : The compound has been utilized in synthesizing polymers with unique properties, enhancing material science applications .
Case Studies
- Anticancer Activity Study :
-
Antimicrobial Efficacy :
- Research focused on synthesizing new antimicrobial agents from boronic esters demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Phenylboronic Acid Pinacol Ester | CHB(OH)(O-CH) | Moderate antibacterial activity |
| 2-Hydroxyphenylboronic Acid Pinacol Ester | CH(OH)B(O-CH) | Anticancer properties |
| 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | CHBrN | Antimicrobial and anticancer activities |
Q & A
Q. How can the solubility of 2,4-bis(hexyloxy)phenylboronic acid pinacol ester in organic solvents be determined experimentally?
Methodological Answer: Solubility determination should account for the equilibrium between boronic acids and their anhydrides, which depends on solvent polarity and substituents. Use a synthetic method involving rigorous stirring of a biphasic sample during controlled heating, with turbidity disappearance indicating the solid-liquid equilibrium point. Ensure solvents are dried (e.g., molecular sieves for chloroform, acetone) to avoid hydration effects. Validate purity via and NMR post-crystallization or purification .
Q. What purification strategies are effective for arylboronic acid pinacol esters?
Methodological Answer: Column chromatography using silica gel with hexane/ethyl acetate gradients is standard. For hygroscopic or unstable derivatives, recrystallization from non-polar solvents (e.g., methylcyclohexane) under inert atmospheres minimizes decomposition. Confirm purity via NMR ( signals for boronate esters typically appear at 28–32 ppm) and monitor for residual anhydrides or micellar aggregates, which can skew solubility data .
Advanced Research Questions
Q. How do pH and reaction time influence the oxidative conversion of arylboronic acid pinacol esters to phenolic derivatives using H2O2\text{H}_2\text{O}_2H2O2?
Methodological Answer: Reaction kinetics are pH-dependent: under alkaline conditions (pH >9), hydrolysis of the pinacol ester to the boronic acid accelerates, enhancing -mediated oxidation. Monitor progress via UV-Vis spectroscopy (e.g., 400 nm for nitrophenol derivatives). For 2,4-bis(hexyloxy) derivatives, optimize incubation time (60–180 minutes at 25°C) to balance conversion efficiency and side reactions like over-oxidation. Adjust Tris-HCl buffer concentration (20–50 mM) to stabilize intermediates .
Q. How can discrepancies in thermodynamic data (e.g., melting points, solubility) for boronic acid derivatives be resolved?
Methodological Answer: Dehydration during heating complicates melting point determination. Use closed-system differential scanning calorimetry (DSC) with controlled humidity to distinguish between the acid and anhydride phases. For solubility, employ dynamic light scattering (DLS) to detect micelle formation, which can cause non-linear solubility trends. Correlation equations (e.g., modified Apelblat model) should integrate solvent polarity parameters and substituent electronic effects (e.g., hexyloxy groups enhance lipophilicity) .
Q. What are optimal Suzuki-Miyaura cross-coupling conditions for this compound in polymer synthesis?
Methodological Answer: Use Pd(PPh) (1–2 mol%) in toluene/water (3:1) with NaCO as base. The hexyloxy substituents improve solubility in non-polar media, reducing catalyst poisoning. For sterically hindered aryl halides, microwave-assisted heating (80–120°C, 10–30 minutes) enhances coupling efficiency. Post-reaction, purify via Soxhlet extraction to remove Pd residues, and characterize copolymers via GPC and NMR (if fluorinated monomers are used) .
Q. How can boronate ester stability be leveraged in ROS-sensitive material design?
Methodological Answer: Incorporate this compound into β-cyclodextrin scaffolds via ester interlinking. The boronate ester cleaves selectively in high-ROS environments (e.g., ), releasing therapeutic payloads. Validate ROS sensitivity using fluorescence probes (e.g., Amplex Red) and monitor degradation kinetics via FT-IR (disappearance of B-O stretches at 1340–1380 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
